(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
Description
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(1,5-dimethyl-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C12H16N4O/c1-8-14-12(15-16(8)2)11(13)9-4-6-10(17-3)7-5-9/h4-7,11H,13H2,1-3H3 |
InChI Key |
ITDNAZVVBBOUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C)C(C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the triazole amine on the aldehyde carbonyl, forming an imine intermediate. Subsequent reduction with sodium borohydride yields the methanamine backbone. Key parameters include:
-
Solvent System : Ethanol/water (3:1 v/v) at reflux (80°C)
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, which accelerates mass transfer and reduces activation energy.
Nucleophilic Substitution Pathways
Two distinct pathways have been developed for introducing the methoxyphenyl and triazole groups, depending on amine nucleophilicity.
Pathway A: Aliphatic Amine Substitution
-
Step 1 : N-Guanidinosuccinimide formation from succinic anhydride and aminoguanidine hydrochloride.
-
Step 2 : Ring-opening by aliphatic amines (e.g., ethylamine) under microwave irradiation (100°C, 30 min), followed by triazole cyclization.
Yield : 70–85% for primary amines; lower for sterically hindered secondary amines.
Pathway B: Aromatic Amine Substitution
-
Step 1 : Synthesis of N-arylsuccinimides via aromatic amine substitution.
-
Step 2 : Cyclocondensation with aminoguanidine hydrochloride under microwave irradiation.
Yield : 60–75% due to reduced nucleophilicity of aromatic amines.
Catalytic Cyclization Techniques
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction forms the triazole ring efficiently:
-
Step 1 : Synthesis of 4-methoxyphenylacetylene.
-
Step 2 : Cycloaddition with 1,5-dimethyl-1H-1,2,4-triazole-3-azide using CuI (10 mol%) in DMF/MeOH.
Conditions : Room temperature, 12 hours
Yield : 88% with >95% regioselectivity.
Indium Chloride-Mediated Cyclization
InCl₃ catalyzes the formation of the triazole core via a four-component reaction involving:
Key Advantage : Green chemistry compliance with ethanol/water solvent.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, the cyclocondensation of N-arylsuccinimides with aminoguanidine hydrochloride achieves completion in 15 minutes (vs. 6 hours conventionally).
Optimized Parameters :
Comparative Analysis of Methods
| Method | Catalytic System | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| One-Pot Synthesis | InCl₃ | 20 min | 80–95 | 98 |
| CuAAC | CuI | 12 h | 88 | 99 |
| Microwave-Assisted | None | 15 min | 75–85 | 97 |
| Nucleophilic (Aliphatic) | Microwave | 30 min | 70–85 | 96 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted triazole compounds.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine may exhibit similar activities due to its structural characteristics. Studies have shown that triazoles can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Potential
The compound's unique structure allows for potential interactions with various biological targets implicated in cancer pathways. Research indicates that triazole derivatives can act as inhibitors of enzymes involved in tumor growth and proliferation. Further studies are needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.
Pesticidal Properties
The triazole framework is also prevalent in agricultural chemistry, particularly in the development of fungicides. The compound may possess properties that could be harnessed for agricultural pest management, particularly against fungal pathogens affecting crops .
Synthesis and Mechanisms of Action
The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can be achieved through various methods that facilitate the formation of the triazole ring and methanamine group. These synthetic pathways are crucial for optimizing yield and purity for subsequent biological testing.
Comparative Analysis with Related Compounds
To understand the unique properties of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-methyltriazole | Triazole ring with methoxy group | Antifungal activity |
| 4-Aminoantipyrine | Amino group on an aromatic ring | Analgesic and anti-inflammatory |
| Methotrexate | Antifolate structure | Anticancer properties |
This table highlights how the combination of a triazole ring and a methanamine group in (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine may provide distinct biological interactions compared to other compounds.
Future Research Directions
Further investigation into the pharmacodynamics and pharmacokinetics of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is essential to fully realize its therapeutic potential. Studies focusing on:
- In vitro and in vivo assays to determine efficacy against specific diseases.
- Mechanistic studies to uncover how this compound interacts at the molecular level with target proteins or pathways.
These efforts will contribute significantly to understanding its applications in medicinal chemistry and agriculture.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents on the triazole ring, phenyl group modifications, or additional functional groups. A comparative analysis is presented below:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Methyl Groups (1,5-Dimethyl): The target compound’s 1,5-dimethyl substitution increases steric hindrance and lipophilicity compared to non-methylated analogs (e.g., CAS 1493700-68-7). This may enhance membrane permeability but reduce aqueous solubility .
- Methoxy Position : The para-methoxy group on the phenyl ring is conserved across analogs, suggesting its role as a pharmacophore for π-π interactions or metabolic stability .
- Benzyl vs.
Biological Activity
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and antiproliferative effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a triazole ring and a methanamine moiety attached to a 4-methoxyphenyl group. The molecular formula is C12H16N4O, with a molecular weight of approximately 232.29 g/mol. Its structure is critical for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds often possess significant antimicrobial properties. For instance, some analogs have demonstrated effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .
- Antiproliferative Effects : Recent investigations highlight the compound's potential as an antiproliferative agent in cancer models. In vitro studies have reported that certain triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others .
Antimicrobial Activity
A study evaluating various triazole derivatives found that (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine exhibited moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. However, it showed limited efficacy against Gram-negative bacteria .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Enterococcus faecium | Moderate | 64 |
| Escherichia coli | Weak | >128 |
Antiproliferative Effects
In vitro assays conducted on MCF-7 breast cancer cells indicated that the compound significantly reduced cell viability at concentrations as low as 1 µM. This suggests that the compound may interfere with cellular processes crucial for cancer cell survival and proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 60 |
| 10 | 30 |
Case Studies
One notable case study involved the synthesis and evaluation of various triazole derivatives, where (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine was included as a lead compound. The study concluded that modifications to the triazole structure could enhance its biological activity against specific pathogens and cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The triazole ring is known for its ability to form hydrogen bonds with biological targets.
- The methoxyphenyl group enhances lipophilicity, improving membrane permeability and bioavailability.
Q & A
Q. What are the established synthetic routes for (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine?
The synthesis typically involves two key steps:
Triazole Core Formation : Reacting 1,5-dimethyl-1H-1,2,4-triazole with a halogenated precursor (e.g., 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole) under alkaline conditions to form the triazole intermediate. Ammonia or aqueous methylamine is often used as a nucleophile .
Coupling with 4-Methoxyphenyl Methanamine : The triazole intermediate reacts with 4-methoxybenzylamine derivatives via nucleophilic substitution or reductive amination. For example, catalytic hydrogenation or borane-based reduction (e.g., HBPin with a potassium catalyst) can facilitate amine bond formation .
Optimization : Yields (60–90%) depend on reaction time, solvent polarity (e.g., toluene or ethanol), and purification methods like recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal parameters (e.g., monoclinic systems with unit cell dimensions a = 28.0041 Å, b = 15.4644 Å, c = 9.0350 Å) .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270–377) validate the molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methods :
- Molecular Docking : Triazole’s nitrogen atoms form hydrogen bonds with biological targets (e.g., enzymes or receptors). The 4-methoxyphenyl group enhances hydrophobic interactions .
- QSAR Studies : PubChem-derived descriptors (e.g., logP, polar surface area) correlate with antimicrobial or anticancer activity. AI-driven tools (e.g., AlphaFold) predict binding affinities for kinase inhibitors .
Case Study : Similar triazole derivatives show IC₅₀ values <10 µM against E. coli and S. aureus, suggesting potential for structure-activity optimization .
Q. How do researchers resolve contradictions in synthetic yields reported across studies?
Key Variables :
- Catalyst Efficiency : Transition metal-free catalysts (e.g., potassium-NHC complexes) improve reduction steps (e.g., amide to amine conversion) from 70% to 84% yield .
- Reaction Time : Prolonged heating (>12 hours) at 80°C enhances triazole intermediate purity but risks decomposition .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts final purity (95–98%) .
Recommendation : Optimize solvent polarity and catalyst loading using design-of-experiment (DoE) frameworks.
Q. What in vitro assays evaluate the pharmacological potential of this compound?
Assays :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity (IC₅₀) .
- Enzyme Inhibition : Kinase inhibition (e.g., EGFR or CDK2) via fluorescence polarization or ELISA .
Mechanistic Insights : Triazole’s metal-coordination ability (e.g., with zinc ions) disrupts enzyme active sites .
Q. What safety protocols are recommended for handling this compound?
Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (similar to [2,4,6-trimethoxyphenyl]methanamine protocols) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated precursors) .
- First Aid : Immediate rinsing with water for eye/skin exposure; consult poison control for ingestion .
Q. How does crystallographic data inform the design of analogs with improved stability?
Key Parameters :
- Torsion Angles : Adjusting the dihedral angle between triazole and methoxyphenyl groups (e.g., β = 93.235°) reduces steric strain .
- Hydrogen Bonding : SHELX-refined structures reveal intermolecular H-bonds (e.g., N–H⋯O) that enhance crystal packing and thermal stability .
Application : Derivatives with fluorophenyl or pyrazinyl groups show enhanced metabolic stability in preclinical models .
Q. What analytical techniques quantify purity and degradation products?
Methods :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<2%) .
- TGA/DSC : Thermal decomposition profiles (onset ~200°C) assess stability for storage .
- LC-MS : Identifies oxidation byproducts (e.g., N-oxide derivatives) formed under acidic conditions .
Q. How do substituents on the triazole ring influence bioactivity?
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Fluorine or chlorine at the phenyl ring increase antimicrobial potency (MIC reduction by 50%) .
- Methoxy Positioning : Para-methoxy groups enhance blood-brain barrier permeability in neuroactive analogs .
Case Study : 1,5-Dimethyl substitution on triazole reduces off-target binding compared to 1,2,3-triazoles .
Q. What strategies improve solubility for in vivo studies?
Approaches :
- Salt Formation : Hydrochloride salts (e.g., [(4-methoxyphenyl)methanamine]·HCl) increase aqueous solubility (≥50 mg/mL) .
- Prodrug Design : Esterification of the methanamine group enhances oral bioavailability .
- Nanoparticle Encapsulation : Liposomal formulations reduce hepatic clearance in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
